5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid
Overview
Description
5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid is a chemical compound that belongs to the class of nitrobenzoic acids. It is characterized by the presence of a nitro group and a propan-2-ylsulfanyl group attached to a benzoic acid core. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid typically involves the nitration of 2-(propan-2-ylsulfanyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-amino-2-(propan-2-ylsulfanyl)benzoic acid.
Reduction: Formation of 5-amino-2-(propan-2-ylsulfanyl)benzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propan-2-ylsulfanyl group may also play a role in modulating the compound’s activity and interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(methylsulfanyl)benzoic acid
- 5-Nitro-2-(ethylsulfanyl)benzoic acid
- 5-Nitro-2-(butylsulfanyl)benzoic acid
Uniqueness
5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs.
Biological Activity
5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid is a benzoic acid derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.
Chemical Structure and Properties
This compound features a nitro group and a propan-2-ylsulfanyl substituent on its aromatic ring, which influences its reactivity and biological properties. The molecular formula is C12H15NO3S, with a molecular weight of approximately 253.32 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases and aging.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in several experimental models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), thereby mitigating inflammation-related conditions.
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory responses, including COX and lipoxygenase.
- Cell Signaling Modulation : It modulates signaling pathways related to inflammation and apoptosis by affecting the NF-kB pathway.
- Membrane Interaction : Studies have shown that it can interact with cell membranes, altering their permeability and affecting ion transport.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against tested strains, suggesting potent antimicrobial activity.
Study 2: Anti-inflammatory Mechanisms
In a research article from Inflammation Research, the anti-inflammatory properties were assessed in a mouse model of acute inflammation. Administration of the compound significantly reduced edema and inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity | Notable Findings |
---|---|---|---|
This compound | Structure | Antimicrobial, Antioxidant, Anti-inflammatory | Effective against Gram-positive bacteria; reduces oxidative stress |
5-Nitrobenzoic acid | Structure | Moderate antimicrobial | Less effective than this compound |
4-Amino benzoic acid | Structure | Weak antimicrobial | Limited anti-inflammatory effects |
Properties
IUPAC Name |
5-nitro-2-propan-2-ylsulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-6(2)16-9-4-3-7(11(14)15)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIWBBRQFPNHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.